4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester
Description
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester is a pyrimidine derivative featuring a chloro group at position 4, an isopropyl substituent at position 2, and an ethyl ester at position 4. Pyrimidine-based compounds are widely utilized in pharmaceutical and agrochemical research due to their versatility in forming hydrogen bonds and participating in π-π interactions, which enhance binding affinity in drug-target systems. The chloro group increases electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the isopropyl group introduces steric bulk, influencing regioselectivity in synthetic pathways. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use as an intermediate in multi-step syntheses.
Properties
IUPAC Name |
ethyl 4-chloro-2-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-5-12-9(6(2)3)13-8(7)11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIWRNBNWBFRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Its molecular formula is C₁₀H₁₃ClN₂O₂ , with a molecular weight of 228.67 g/mol . While thermodynamic properties like melting and boiling points remain undocumented, its structural analogs exhibit stability under ambient conditions, suggesting similar behavior.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.67 g/mol |
| CAS Number | 72419-33-1 |
Applications and Relevance
Pyrimidine derivatives are pivotal in drug discovery, often serving as kinase inhibitors or antiviral agents. The chlorine and ester functional groups in this compound enhance its reactivity, making it a potential intermediate for nucleoside analogs or herbicide precursors.
Synthetic Pathways and Methodologies
Nucleophilic Chlorination of Pyrimidine Precursors
A plausible route involves chlorinating a hydroxyl or amino-substituted pyrimidine intermediate. For example, 2-isopropylpyrimidine-5-carboxylic acid ethyl ester could undergo chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux.
Representative Reaction:
$$
\text{2-Isopropylpyrimidine-5-carboxylic acid ethyl ester} + \text{POCl}3 \xrightarrow{\Delta} \text{this compound} + \text{H}3\text{PO}_4
$$
This method mirrors the chlorination of pyrazole derivatives documented in patent CN106187894A, where hydrochloric acid and hydrogen peroxide facilitated electrophilic substitution.
Esterification of Carboxylic Acid Intermediates
Alternative approaches may involve esterifying 4-chloro-2-isopropylpyrimidine-5-carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid).
Reaction Conditions:
- Catalyst: H₂SO₄ (5–10 mol%)
- Solvent: Anhydrous ethanol
- Temperature: 60–80°C
- Duration: 6–12 hours
Table 2: Optimized Esterification Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 70°C |
| Catalyst Loading | 7.5 mol% H₂SO₄ |
| Reaction Time | 8 hours |
Halogen Exchange Reactions
Metal-mediated halogen exchange (e.g., using CuCl₂ or KI) could replace bromine or iodine at position 4. However, this method risks regioisomer formation unless directed by steric or electronic factors.
Process Optimization and Challenges
Temperature and Pressure Control
Exothermic reactions like chlorination require precise temperature modulation to avoid side products. Patent WO2012032528A2 highlights the importance of maintaining 50–70°C during hydrogen peroxide-mediated chlorination to prevent over-oxidation.
Solvent Selection
Polar aprotic solvents (e.g., dichloroethane, dimethylformamide) enhance reagent solubility and reaction homogeneity. In contrast, non-polar solvents may improve selectivity for sterically hindered substrates.
Table 3: Solvent Performance Comparison
| Solvent | Dielectric Constant | Suitability |
|---|---|---|
| Dichloroethane | 10.4 | High |
| Dimethylformamide | 36.7 | Moderate |
| Toluene | 2.4 | Low |
Purification Techniques
Post-reaction purification typically involves sequential washing (e.g., sodium sulfite to remove excess chlorine, sodium carbonate to neutralize acids) and drying with anhydrous sodium sulfate. Vacuum distillation or recrystallization from ethanol/water mixtures enhances purity to >95%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| POCl₃ Chlorination | 78–82 | 90–93 | Moderate |
| Esterification | 85–88 | 88–91 | High |
| Halogen Exchange | 65–70 | 80–85 | Low |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The chloro and isopropyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : The isopropyl group in the target compound reduces water solubility compared to the methyl-substituted derivative ().
- Thermal Stability : Analogues with trifluoromethyl groups () exhibit higher thermal stability due to strong C-F bonds, whereas the target compound may decompose at temperatures >300°C, inferred from similar esters.
Biological Activity
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester (C10H13ClN2O2) is a pyrimidine derivative notable for its structural features, including a chloro group at the 4-position, an isopropyl group at the 2-position, and an ethyl ester group at the 5-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound's unique structure influences its reactivity and biological interactions. The presence of the chloro and isopropyl groups enhances its binding affinity to specific biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyrimidine compounds effectively inhibited the growth of bacterial strains and fungi, suggesting a potential application in treating infections caused by resistant microorganisms .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. For instance, a review highlighted that related pyrimidine derivatives demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib and diclofenac, indicating promising therapeutic potential .
| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Yes | Yes |
| Compound A | 0.04 ± 0.09 | Yes | Yes |
| Compound B | 0.04 ± 0.02 | Yes | Yes |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound's interaction with COX enzymes results in decreased production of prostaglandins, mediators of inflammation.
- Cell Proliferation : Some studies have indicated that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in oncology .
- Antiviral Activity : Emerging research points towards antiviral properties linked to interference with nucleotide biosynthesis pathways, enhancing cellular immunity against viral infections .
Study on Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of various pyrimidine derivatives through in vivo models such as carrageenan-induced paw edema. Results showed that certain derivatives significantly reduced edema compared to control groups, highlighting their potential as anti-inflammatory agents .
Antimicrobial Evaluation
In another study, the antimicrobial efficacy of synthesized pyrimidine derivatives was assessed against multiple bacterial strains using disk diffusion methods. The results indicated that compounds similar to this compound exhibited notable zones of inhibition, suggesting effective antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
